2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane
Description
2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative featuring a phenyl ring with a methyl group at the para-position and a nitro group at the meta-position. The 1,3-dioxolane moiety consists of a five-membered ring (O–C–C–O–C), with the phenyl group attached to the central carbon (C2) of the ring. This compound is structurally analogous to other nitro-substituted dioxolanes, such as 2-(3-nitrophenyl)-1,3-dioxolane , but its unique substitution pattern may confer distinct physicochemical and biological properties.
Synthesis: While direct evidence for its synthesis is unavailable, analogous compounds (e.g., 2-(3-nitrophenyl)-1,3-dioxolane) are synthesized via acid-catalyzed condensation of substituted benzaldehydes with ethylene glycol . For example, 4-methyl-3-nitrobenzaldehyde could react with ethylene glycol under acidic conditions to form the dioxolane ring.
Applications: Potential applications include use as an intermediate in organic synthesis or as a bioactive agent, given the antimicrobial activity observed in structurally related 1,3-dioxolanes .
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-2-3-8(6-9(7)11(12)13)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFJFUZLKBNDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
2-(3-Nitrophenyl)-1,3-dioxolane (CAS 6952-67-6): Features a nitro group at the meta-position on the phenyl ring .
2-(4-Nitrophenyl)-1,3-dioxolane : Identified as a photocatalytic degradation byproduct, with a nitro group at the para-position .
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS 6414-32-0): Contains a para-methoxy group and a methyl substituent on the dioxolane ring .
Physicochemical Properties
Note: The molecular formula and mass of this compound are inferred from structural analogs.
Chemical Reactivity and Stability
- Nitro Group Influence: The meta-nitro group in 2-(3-nitrophenyl)-1,3-dioxolane enhances electrophilic substitution resistance due to its electron-withdrawing nature .
- Photocatalytic Degradation : 2-(4-Nitrophenyl)-1,3-dioxolane forms during humic acid degradation, suggesting nitro-substituted dioxolanes are stable under oxidative conditions .
Data Tables
Table 1: Comparative Physicochemical Data
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